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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Propargylthiomorpholine 1,1-Dioxide. Due to the limited availability of public domain

raw spectral data for this specific compound, this document serves as a detailed template. It

outlines the expected spectral characteristics based on its chemical structure and provides the

necessary experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The guide is intended to assist researchers in the

identification and characterization of this compound and related molecules.

Introduction
4-Propargylthiomorpholine 1,1-Dioxide is a heterocyclic compound of interest in medicinal

chemistry and drug development. Its structure, featuring a thiomorpholine dioxide core and a

reactive propargyl group, makes it a valuable building block for the synthesis of novel

therapeutic agents. Accurate structural elucidation and purity assessment are critical for its

application, necessitating a thorough spectroscopic analysis. This guide details the expected

outcomes from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses.
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Chemical Structure
IUPAC Name: 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide Molecular Formula: C₇H₁₁NO₂S

Molecular Weight: 173.23 g/mol CAS Number: 10442-03-2

Caption: Chemical structure of 4-Propargylthiomorpholine 1,1-Dioxide.

Spectroscopic Data (Predicted)
While specific experimental data is not available, the following tables summarize the predicted

spectral data for 4-Propargylthiomorpholine 1,1-Dioxide based on its structure and typical

chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.3 - 3.5 d 2H N-CH₂-C≡CH

~ 3.0 - 3.2 t 4H S-CH₂-CH₂-N

~ 2.8 - 3.0 t 4H S-CH₂-CH₂-N

~ 2.2 t 1H C≡C-H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~ 78 C≡CH

~ 72 C≡CH

~ 52 S-CH₂-CH₂-N

~ 48 S-CH₂-CH₂-N

~ 45 N-CH₂-C≡CH
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Sharp, Medium ≡C-H stretch

~ 2950 - 2850 Medium C-H stretch (aliphatic)

~ 2120 Weak C≡C stretch

~ 1320, 1150 Strong S=O stretch (sulfone)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization)

m/z Relative Intensity (%) Assignment

173 Moderate [M]⁺ (Molecular Ion)

134 High [M - C₃H₃]⁺

108 Moderate [M - SO₂]⁺

70 High [C₄H₈N]⁺

39 High [C₃H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectral data. Instrument-specific

parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Propargylthiomorpholine 1,1-
Dioxide in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be obtained to simplify the

signals to singlets for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the

solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a

transparent disc using a hydraulic press.

Background Collection: Obtain a background spectrum of the empty sample compartment.

Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum,

typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography.

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range

appropriate for the molecular weight of the compound (e.g., m/z 35-200).

Data Interpretation and Visualization
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of

the structure of 4-Propargylthiomorpholine 1,1-Dioxide.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic data acquisition and analysis.

The fragmentation pattern in mass spectrometry provides key structural information.
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Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion
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This technical guide provides a framework for the spectroscopic analysis of 4-
Propargylthiomorpholine 1,1-Dioxide. By following the outlined experimental protocols and

using the predicted spectral data as a reference, researchers can confidently identify and

characterize this compound, ensuring its quality and suitability for applications in drug

discovery and development. The combination of NMR, IR, and MS provides a powerful and

comprehensive approach to structural elucidation.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-
Propargylthiomorpholine 1,1-Dioxide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b083274#spectral-data-for-4-
propargylthiomorpholine-1-1-dioxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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